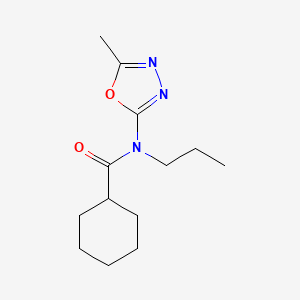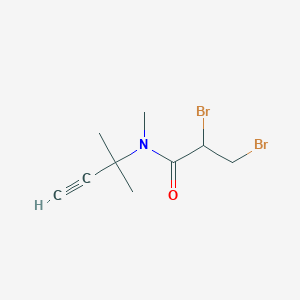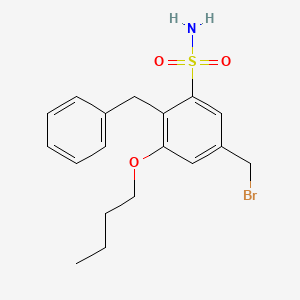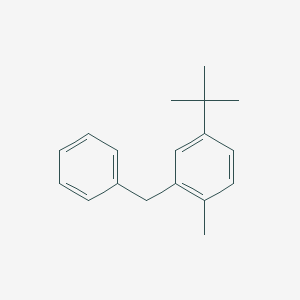
4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms, forming a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium typically involves the reaction of a suitable phosphorus precursor with sulfur and oxygen-containing reagents. One common method includes the reaction of 4,4-dimethyl-1,3,2-dioxaphospholane with sulfur to introduce the sulfanylidene group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions at the phosphorus center, where nucleophiles replace the sulfanylidene group.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), methoxide ions (CH₃O⁻), and amines (NH₂R).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphorothioate derivatives .
Scientific Research Applications
4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium involves its reactivity at the phosphorus center. The compound can undergo nucleophilic substitution, where nucleophiles attack the phosphorus atom, leading to the displacement of the sulfanylidene group . This reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is similar in structure but contains a chlorine atom instead of a sulfanylidene group.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Another related compound with an oxygen atom bonded to phosphorus.
Uniqueness: 4,4-Dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
62720-02-9 |
|---|---|
Molecular Formula |
C4H8O2PS+ |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
4,4-dimethyl-2-sulfanylidene-1,3,2-dioxaphospholan-2-ium |
InChI |
InChI=1S/C4H8O2PS/c1-4(2)3-5-7(8)6-4/h3H2,1-2H3/q+1 |
InChI Key |
ZSYRPAZXICNJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO[P+](=S)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-, 1-oxide](/img/structure/B14532536.png)


![Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]-](/img/structure/B14532549.png)
![2(3H)-Furanone, 3-hexyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14532552.png)




![4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B14532586.png)
